6-ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride
Description
This compound belongs to the thieno[2,3-c]pyridine class, characterized by a fused thiophene-pyridine core. The structure includes a 6-ethyl group, a thiophene-2-amido substituent at position 2, and a carboxamide group at position 2. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in drug development .
Properties
IUPAC Name |
6-ethyl-2-(thiophene-2-carbonylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2S2.ClH/c1-2-18-6-5-9-11(8-18)22-15(12(9)13(16)19)17-14(20)10-4-3-7-21-10;/h3-4,7H,2,5-6,8H2,1H3,(H2,16,19)(H,17,20);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLOZMZVNRGCJQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3=CC=CS3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18ClN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-Ethyl-2-(thiophene-2-amido)-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide hydrochloride is a complex organic compound that has garnered attention for its potential biological activities. The compound's structure incorporates both thiophene and thieno[2,3-c]pyridine moieties, which are known to exhibit various pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 286.39 g/mol. The presence of the ethyl group and the thiophene moiety contributes to its solubility in organic solvents and enhances its reactivity in biological systems.
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Amide : The reaction begins with the condensation of thiophene-2-carboxylic acid and an appropriate amine to form the amide linkage.
- Cyclization : A cyclization step is performed to form the thieno[2,3-c]pyridine structure.
- Carboxamide Formation : The final step involves introducing the carboxamide group through reaction with an appropriate carboxylic acid derivative.
These synthetic routes have been optimized to improve yield and purity while ensuring the structural integrity of the final product .
Anticancer Properties
Preliminary studies suggest that this compound exhibits significant anticancer activity. Research indicates that the compound can induce apoptosis in various cancer cell lines. For instance:
- Cell Lines Tested : The compound has been evaluated against human cancer cell lines such as A549 (lung cancer) and Caco-2 (colon cancer).
- Mechanism of Action : The proposed mechanism includes the inhibition of cell proliferation and induction of apoptotic pathways through modulation of key signaling molecules .
Antimicrobial Activity
The thiophene moiety is associated with antimicrobial properties. Studies have shown that derivatives containing thiophene structures exhibit activity against both Gram-positive and Gram-negative bacteria. The specific activities observed include:
- Inhibition Concentration (MIC) : Compounds similar to this one have demonstrated MIC values ranging from 16 µg/mL to 64 µg/mL against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
- Broader Spectrum : Additional studies indicate potential antifungal activity against Candida species .
Case Studies
- Case Study on Anticancer Activity :
- Antimicrobial Evaluation :
- Another investigation assessed the antimicrobial efficacy against various pathogens, noting significant activity against vancomycin-resistant Enterococcus faecium with MIC values demonstrating broad-spectrum effectiveness .
Data Summary
Comparison with Similar Compounds
Substituent Variations at Position 2
Modifications at Position 6
Pharmacokinetic and Physicochemical Properties
- Solubility : Hydrochloride salts (all compounds) improve aqueous solubility, critical for oral bioavailability.
- Molecular Weight : Ranges from ~411 (BI82719) to 512 (BA72277). Higher molecular weights (>500) may challenge compliance with Lipinski’s Rule of Five.
- Polar Surface Area : Sulfonyl (BF38504) and sulfamoyl (BA72277) groups increase polarity, affecting blood-brain barrier penetration.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
